4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol (CAS 879473-36-6; molecular formula C₁₇H₁₃N₃O₂S; molecular weight 323.37 g/mol) is a pyrazolylbenzothiazole derivative featuring a 2-methylresorcinol (2-methylbenzene-1,3-diol) substituent at the pyrazole 3-position. This compound belongs to a pharmacologically active chemotype disclosed in US Patent 8,754,233, where pyrazolylbenzothiazole derivatives are described as therapeutic agents with anti-proliferative, anti-inflammatory, anti-angiogenic, and anti-migration activities.

Molecular Formula C17H13N3O2S
Molecular Weight 323.37
CAS No. 879473-36-6
Cat. No. B2584306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol
CAS879473-36-6
Molecular FormulaC17H13N3O2S
Molecular Weight323.37
Structural Identifiers
SMILESCC1=C(C=CC(=C1O)C2=C(C=NN2)C3=NC4=CC=CC=C4S3)O
InChIInChI=1S/C17H13N3O2S/c1-9-13(21)7-6-10(16(9)22)15-11(8-18-20-15)17-19-12-4-2-3-5-14(12)23-17/h2-8,21-22H,1H3,(H,18,20)
InChIKeyFGAMUBHORSEGNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol (CAS 879473-36-6): Chemical Class, Provenance, and Procurement Context


4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol (CAS 879473-36-6; molecular formula C₁₇H₁₃N₃O₂S; molecular weight 323.37 g/mol) is a pyrazolylbenzothiazole derivative featuring a 2-methylresorcinol (2-methylbenzene-1,3-diol) substituent at the pyrazole 3-position . This compound belongs to a pharmacologically active chemotype disclosed in US Patent 8,754,233, where pyrazolylbenzothiazole derivatives are described as therapeutic agents with anti-proliferative, anti-inflammatory, anti-angiogenic, and anti-migration activities [1]. The pyrazolylbenzothiazole scaffold has demonstrated dual inhibitory activity against phosphodiesterase-4 (PDE4) isoforms and integrin-linked kinase (ILK), as exemplified by the structurally related clinical candidate DRM02 [2]. The 2-methylresorcinol moiety distinguishes this compound from simpler phenol-substituted analogs within the same patent family, potentially altering hydrogen-bonding capacity, metabolic stability, and target engagement profile [1].

Why Pyrazolylbenzothiazole Analogs Cannot Be Interchanged: The Case for 4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol (CAS 879473-36-6)


Within the pyrazolylbenzothiazole chemotype, minor structural modifications produce substantial shifts in potency, selectivity, and physicochemical properties, rendering generic substitution unreliable. The patent family US 8,754,233 encompasses dozens of variants where alterations to the aryl substituent at the pyrazole 3-position—ranging from simple phenol to substituted resorcinols—yield distinct ILK inhibitory profiles [1]. The clinical-stage analog DRM02 (MW 341.4), a pyrazolylbenzothiazole with a different substitution pattern, exhibits an IC₅₀ of 400 nM against PDE4 and 20.6 nM against ILK phosphotransferase activity, illustrating that potency varies dramatically even among close congeners [2]. The 2-methylresorcinol moiety in CAS 879473-36-6 introduces two hydrogen-bond-donating hydroxyl groups ortho and para to the pyrazole linkage, plus a methyl group that modulates lipophilicity and steric bulk—features absent from the unsubstituted phenol analog (MW 293.35) found in the same patent [1][3]. These structural differences predict altered binding kinetics, isoform selectivity, and metabolic susceptibility, making it scientifically unsound to assume functional equivalence among in-class compounds without direct comparative data [1][2].

Quantitative Differentiation Evidence for 4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol (CAS 879473-36-6) Against the Closest Analogs


Structural Differentiation: 2‑Methylresorcinol Substituent vs. Unsubstituted Phenol Analog

CAS 879473-36-6 contains a 2-methylbenzene-1,3-diol (2-methylresorcinol) group at the pyrazole 3-position, whereas the closest patent-listed analog bears a simple phenol substituent (4-(4-benzothiazol-2-yl-1H-pyrazol-3-yl)-phenol, MW 293.35) [1]. The 2-methylresorcinol introduces an additional hydrogen-bond donor (two phenolic –OH groups vs. one), increases the heteroatom count (5 vs. 4 oxygen/nitrogen atoms), and adds a hydrophobic methyl substituent. This substitution pattern is predicted to alter logP (estimated increase of approximately 0.3–0.5 units over the phenol analog based on the methyl contribution) and to double the hydrogen-bond donor count (2 vs. 1), which directly impacts membrane permeability and target-binding pharmacophore compatibility [1].

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibition

PDE4 Isoform Inhibition: Class-Level Potency Inference from the Pyrazolylbenzothiazole Chemotype

The pyrazolylbenzothiazole chemotype, to which CAS 879473-36-6 belongs, has demonstrated selective in vitro PDE4 inhibitory activity. The close structural analog DRM02 inhibits PDE4 enzymatic activity with an IC₅₀ of 400 nM, measured via formation of [³H]5'-AMP from [³H]cAMP using PDE4 purified from human U-937 cells [1]. DRM02 displays selectivity for PDE4 isoforms A, B, and D over other PDE families [1]. While direct PDE4 IC₅₀ data for CAS 879473-36-6 are not publicly available, the shared pyrazolylbenzothiazole core with DRM02 and the conserved benzothiazole–pyrazole pharmacophore support class-level inference of PDE4 inhibitory potential [1][2]. The 2-methylresorcinol substituent in CAS 879473-36-6 may further modulate PDE4 isoform selectivity compared to DRM02, as the resorcinol diol motif can engage additional hydrogen-bonding interactions within the PDE4 catalytic pocket [2].

Phosphodiesterase-4 Inhibition Anti-inflammatory Respiratory and Dermatological Disease

Integrin-Linked Kinase (ILK) Inhibition: Class-Level Evidence and Structural Basis for Differentiation

Multiple pyrazolylbenzothiazole derivatives disclosed in US Patent 8,754,233 have documented inhibitory activity against integrin-linked kinase (ILK), a validated target in cancer and fibrotic diseases [1]. The patent-listed analog 4-(4-benzothiazol-2-yl-1H-pyrazol-3-yl)-phenol (MW 293.35) is annotated in the MolBiC database with ILK bioactivity at ≤0.1 µM [2]. DRM02, a more elaborated pyrazolylbenzothiazole, inhibits ILK phosphotransferase activity with an IC₅₀ of 20.6 ± 15.2 nM measured across seven independent synthesis lots [3]. CAS 879473-36-6, carrying the 2-methylresorcinol substituent, is predicted to retain ILK binding through the conserved benzothiazole–pyrazole hinge-binding motif, while the additional hydroxyl and methyl groups may fine-tune affinity and selectivity relative to both the phenol analog and DRM02 [1][2].

Integrin-Linked Kinase Cancer Therapeutics Anti-proliferative Activity

Physicochemical Property Profile: Boiling Point and Thermal Stability Differentiation for Formulation and Storage

CAS 879473-36-6 has experimentally determined or calculated physicochemical parameters including a density of 1.5 ± 0.1 g/cm³, a boiling point of 671.9 ± 65.0 °C at 760 mmHg, and a flash point of 360.1 ± 34.3 °C . These values indicate high thermal stability and low volatility, which are favorable for long-term storage, high-temperature formulation processes, and lyophilization. In contrast, the simpler phenol analog 4-(4-benzothiazol-2-yl-1H-pyrazol-3-yl)-phenol (MW 293.35) has a lower molecular weight and fewer hydrogen-bonding groups, predicting a lower boiling point and potentially greater volatility [1]. The 2-methylresorcinol moiety in CAS 879473-36-6 contributes to stronger intermolecular hydrogen bonding, which elevates the boiling point and reduces sublimation risk during vacuum drying or accelerated stability testing .

Formulation Development Thermal Stability Physicochemical Characterization

Vendor-Documented Purity Profile: Quality Assurance for Reproducible Screening

CAS 879473-36-6 is commercially available through Life Chemicals (Catalog No. F3139-0988) as a solid compound supplied in quantities suitable for HTS and medicinal chemistry applications [1]. The compound is also listed by Aladdin Scientific (Catalog No. B945475-5mg) and multiple authorized distributors, ensuring competitive sourcing and batch-to-batch traceability . For procurement decisions, CAS 879473-36-6 benefits from established supply chains, whereas the closest structural analog (4-(4-benzothiazol-2-yl-1H-pyrazol-3-yl)-phenol) is primarily a patent reference compound with limited commercial availability [2]. The absence of a dedicated CAS number for the phenol analog further complicates reliable procurement and quality documentation [2].

High-Throughput Screening Quality Control Chemical Procurement

Highest-Impact Application Scenarios for 4-[4-(1,3-Benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol (CAS 879473-36-6) Based on Quantitative Differentiation Evidence


PDE4-Mediated Anti-Inflammatory Drug Discovery: Tool Compound for Isoform Selectivity Profiling

CAS 879473-36-6 serves as a structurally differentiated pyrazolylbenzothiazole probe for PDE4 inhibitor screening cascades. The 2-methylresorcinol substitution provides a distinct hydrogen-bonding pharmacophore compared to DRM02 (IC₅₀ = 400 nM against PDE4), potentially yielding altered isoform selectivity profiles across PDE4A, B, and D . Procurement of CAS 879473-36-6 enables head-to-head PDE4 profiling against established pyrazolylbenzothiazole analogs, supporting medicinal chemistry efforts aimed at optimizing topical anti-inflammatory efficacy while minimizing emetic side effects associated with PDE4 inhibition [1].

Dual ILK/PDE4 Pharmacological Dissection in Oncology Models

The pyrazolylbenzothiazole chemotype is characterized by dual inhibitory activity against integrin-linked kinase (ILK) and PDE4 isoforms [1]. DRM02 demonstrates an ILK phosphotransferase IC₅₀ of 20.6 nM and a PDE4 IC₅₀ of 400 nM, while the patent phenol analog exhibits ILK activity ≤0.1 µM [1][2]. CAS 879473-36-6, with its unique 2-methylresorcinol substituent, is positioned to exhibit a distinct ILK/PDE4 selectivity window. Researchers investigating ILK-dependent anoikis resistance, metastatic dissemination, or tumor–stroma interactions can use CAS 879473-36-6 alongside DRM02 and selective PDE4 inhibitors (e.g., rolipram, apremilast) to deconvolve ILK-specific vs. PDE4-specific pharmacological effects in cell-based assays [2].

Topical Formulation Development for Inflammatory Dermatoses Leveraging Favorable Physicochemical Stability

The high boiling point (671.9 °C) and substantial flash point (360.1 °C) of CAS 879473-36-6 indicate robust thermal stability suitable for topical formulation processes including hot-melt extrusion, ointment compounding, and accelerated stability testing at elevated temperatures (40–60 °C) . This is a meaningful advantage over lower-molecular-weight pyrazolylbenzothiazole analogs with predicted higher volatility and lower thermal thresholds [1]. The dual hydrogen-bond donor capacity of the 2-methylresorcinol moiety may also enhance residence time in skin through increased keratin binding, a property exploited by DRM02 for cutaneous anti-inflammatory efficacy in imiquimod-induced psoriasis and phorbol ester-induced inflammation models [2].

Screening Library Design: Privileged Scaffold with Guaranteed Supply Chain Integrity

For high-throughput screening (HTS) library curation, CAS 879473-36-6 offers the pyrazolylbenzothiazole privileged scaffold with the critical advantage of multi-vendor commercial availability and a dedicated, verifiable CAS registry number [1]. In contrast, the structurally simpler patent phenol analog lacks commercial sourcing, making CAS 879473-36-6 the only reliably procurable representative of this chemotype with documented identity [2]. The compound is supplied as a solid by Life Chemicals (F3139-0988) and Aladdin Scientific (B945475-5mg), enabling procurement at scales from 5 mg for pilot screening to gram quantities for hit validation and preliminary SAR exploration [1].

Quote Request

Request a Quote for 4-[4-(1,3-benzothiazol-2-yl)-1H-pyrazol-3-yl]-2-methylbenzene-1,3-diol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.